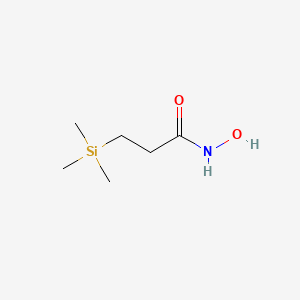

N-Hydroxy-3-(trimethylsilyl)propanamide

Description

Properties

CAS No. |

100648-08-6 |

|---|---|

Molecular Formula |

C6H15NO2Si |

Molecular Weight |

161.27 g/mol |

IUPAC Name |

N-hydroxy-3-trimethylsilylpropanamide |

InChI |

InChI=1S/C6H15NO2Si/c1-10(2,3)5-4-6(8)7-9/h9H,4-5H2,1-3H3,(H,7,8) |

InChI Key |

HAPSSYKQISVYIN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Acylation of Hydroxylamine with 3-(Trimethylsilyl)Propanoyl Chloride

Procedure :

- Synthesis of 3-(Trimethylsilyl)Propanoyl Chloride :

- 3-(Trimethylsilyl)propanoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{ClCO}2\text{COCl} $$) in anhydrous dichloromethane (DCM) under reflux.

- Reaction :

$$

\text{CH}2\text{CH}2\text{CH}2\text{Si(CH}3)3\text{COOH} + \text{SOCl}2 \rightarrow \text{CH}2\text{CH}2\text{CH}2\text{Si(CH}3)3\text{COCl} + \text{SO}2 + \text{HCl}

$$ - Yield: 85–90% (isolated via distillation under reduced pressure).

- Hydroxamic Acid Formation :

- The acyl chloride is reacted with hydroxylamine ($$ \text{NH}2\text{OH} $$) in a 1:1.2 molar ratio in methanol at 0–5°C, followed by neutralization with aqueous sodium hydroxide.

- Reaction :

$$

\text{CH}2\text{CH}2\text{CH}2\text{Si(CH}3)3\text{COCl} + \text{NH}2\text{OH} \rightarrow \text{CH}2\text{CH}2\text{CH}2\text{Si(CH}3)3\text{CONHOH} + \text{HCl}

$$ - Yield: 70–75% after recrystallization from ethyl acetate/hexane.

Advantages : High purity, minimal side products.

Challenges : Handling moisture-sensitive acyl chlorides.

Hydroxylamine-Mediated Ester Aminolysis

Procedure :

- Ester Synthesis : Ethyl 3-(trimethylsilyl)propanoate is prepared via Fischer esterification of 3-(trimethylsilyl)propanoic acid with ethanol under acid catalysis.

- Aminolysis : The ester is reacted with hydroxylamine hydrochloride ($$ \text{NH}2\text{OH·HCl} $$) and sodium methoxide ($$ \text{NaOMe} $$) in methanol at 60°C for 6 hours.

- Reaction :

$$

\text{CH}2\text{CH}2\text{CH}2\text{Si(CH}3)3\text{COOEt} + \text{NH}2\text{OH} \xrightarrow{\text{NaOMe}} \text{CH}2\text{CH}2\text{CH}2\text{Si(CH}3)

$$ - Reaction :

- Yield: 65–70% after column chromatography (SiO$$_2$$, hexane/ethyl acetate 3:1).

Optimization : Addition of catalytic potassium cyanide ($$ \text{KCN} $$, 5 mol%) enhances nucleophilic substitution by generating transient acylcyanide intermediates.

Coupling Strategies with Protected Hydroxylamines

Procedure :

- Protected Hydroxylamine Preparation : $$ O $$-(Tetrahydro-2$$ H $$-pyran-2-yl)hydroxylamine (THPONH$$_2$$) is synthesized via reaction of hydroxylamine with dihydropyran under acidic conditions.

- Coupling Reaction : 3-(Trimethylsilyl)propanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, followed by addition of THPONH$$2$$.

- Reaction :

$$

\text{CH}2\text{CH}2\text{CH}2\text{Si(CH}3)3\text{COOH} + \text{THPONH}2 \xrightarrow{\text{EDC/HOBt}} \text{CH}2\text{CH}2\text{CH}2\text{Si(CH}3)

$$ - Reaction :

- Deprotection : The THP group is removed using hydrochloric acid in methanol, yielding the free hydroxamic acid.

- Yield: 80–85% over two steps.

Advantages : Avoids direct handling of hydroxylamine, improving safety.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Acylation | Acyl chloride | 70–75 | >95 | Moisture sensitivity |

| Ester Aminolysis | Ester | 65–70 | 90–95 | Long reaction times |

| Coupling/Deprotection | Carboxylic acid | 80–85 | >98 | Multi-step synthesis |

Mechanistic Insights and Side Reactions

- Acylcyanide Pathway : In KCN-catalyzed ester aminolysis, the ester transiently forms an acylcyanide ($$ \text{RCOCN} $$), which reacts rapidly with hydroxylamine to preclude hydrolysis.

- Oxidation Mitigation : Conducting reactions under nitrogen or argon minimizes hydroxamate oxidation to nitroxides.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-hydroxy-3-(trimethylsilyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amides or amines.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or simpler amides .

Scientific Research Applications

Propanamide, N-hydroxy-3-(trimethylsilyl)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanamide, N-hydroxy-3-(trimethylsilyl)- involves its interaction with various molecular targets. The hydroxy group and trimethylsilyl groups play a crucial role in its reactivity and interactions. The compound may act as a nucleophile or electrophile in different reactions, depending on the conditions. Its molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and other proteins in biological systems .

Comparison with Similar Compounds

Key Compounds:

Analysis:

Antiproliferative and Enzyme Inhibition:

Key Findings:

- Hydroxamate Scaffold : All compounds share the N-hydroxypropanamide core, enabling zinc chelation in HDACs or MMPs .

- Substituent Impact : Bulky groups (e.g., TMS, chlorophenyl) improve activity by reducing off-target interactions, while polar groups (e.g., 4-hydroxyphenyl) enhance solubility but may reduce cell permeability .

Challenges:

- TMS Group Introduction : Requires specialized reagents (e.g., trimethylsilyl chloride) and anhydrous conditions, contrasting with simpler aryl substitutions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Hydroxy-3-(trimethylsilyl)propanamide and its structural analogs?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, triazole coupling, and hydroxamate formation. For example:

- Step 1 : Reacting chloroacetamido precursors with nucleophiles (e.g., glycine methyl ester) in pyridine under reflux to form intermediates (71–84% yields) .

- Step 2 : Triazole coupling using carbonyldiimidazole (CDI) in acetonitrile under reflux (48 h) to introduce heterocyclic moieties (67–71% yields) .

- Step 3 : Hydroxylamine hydrochloride treatment in ethanol with KOH to yield the final hydroxamate derivative (58–74% yields) .

- Key Tools : Reaction progress monitored via TLC; structures confirmed by ¹H/¹³C NMR and HRMS .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- ¹H NMR : Signals for NH/OH groups (e.g., δ 6.10–10.15 ppm) and trimethylsilyl protons (δ ~0.1–0.3 ppm) .

- ¹³C NMR : Peaks for carbonyl groups (δ 166–175 ppm) and quaternary carbons adjacent to silicon (δ 49–52 ppm) .

- HRMS : Matches calculated molecular weights (e.g., m/z 300.1369 for C₁₆H₁₈N₃O₃) .

Advanced Research Questions

Q. How can conflicting cytotoxicity data (e.g., IC₅₀ variations) across cancer cell lines be systematically addressed?

- Methodological Answer :

- Case Study : Compound 16c showed IC₅₀ = 0.69 mM in HCT-116 cells but IC₅₀ = 85.1 mM in A549 cells .

- Approach :

Assay Standardization : Ensure consistent MTT assay protocols (e.g., incubation time, cell density) .

Structural Analysis : Compare substituent effects (e.g., hindered hydroxyisobutyramide vs. benzamide groups) .

Mechanistic Profiling : Evaluate HDAC inhibition or metabolic stability to explain cell-line specificity .

- Tools : Dose-response curves, comparative SAR tables (e.g., IC₅₀ vs. substituent bulkiness) .

Q. What strategies optimize synthetic yields for this compound derivatives?

- Methodological Answer :

- Catalyst Screening : CDI improves triazole coupling efficiency (71% yield) vs. traditional methods .

- Solvent Optimization : Acetonitrile enhances intermediate stability during reflux .

- Temperature Control : Prolonged reflux (48–72 h) ensures complete hydroxamate formation .

Q. How do structural modifications influence HDAC inhibitory activity in these compounds?

- Methodological Answer :

- Key Modifications :

- Hydroxamate Group : Essential for zinc chelation in HDAC active sites (e.g., compound 7a: IC₅₀ = 73 nM) .

- Trimethylsilyl Group : Enhances lipophilicity, improving blood-brain barrier penetration .

- Validation :

- Enzyme Assays : HDAC inhibition measured via fluorometric substrates .

- Molecular Docking : Hydrophobic enclosure and hydrogen-bonding patterns analyzed using Glide XP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.